N'-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an adamantyl group, a phenethylurea moiety, and a tetrahydro-1H-pyrrol-3-yl group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:
Formation of the Adamantyl Group: This step often involves the use of adamantane derivatives, which are functionalized to introduce the adamantyl group.
Synthesis of the Tetrahydro-1H-Pyrrol-3-Yl Group: This involves cyclization reactions using appropriate starting materials and catalysts.
Coupling Reactions: The final step involves coupling the adamantyl and tetrahydro-1H-pyrrol-3-yl intermediates with the phenethylurea moiety under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
N’-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like sodium hydroxide, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-tuberculosis agent.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies involving enzyme inhibition, particularly epoxide hydrolases.
Mechanism of Action
The mechanism of action of N’-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA involves inhibition of epoxide hydrolase enzymes. This inhibition disrupts the normal metabolic processes of target organisms, such as Mycobacterium tuberculosis, leading to their death . The compound interacts with the active sites of these enzymes, preventing the hydrolysis of epoxides.
Comparison with Similar Compounds
Similar Compounds
1-Adamantyl-3-phenylurea: Shares the adamantyl and phenylurea core but lacks the tetrahydro-1H-pyrrol-3-yl group.
4-(1-Adamantyloxy)aniline: Contains the adamantyl group but differs in the overall structure and functional groups.
Uniqueness
N’-(1-ADAMANTYL)-N-[1-(4-METHYLPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]-N-PHENETHYLUREA is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to inhibit multiple epoxide hydrolase enzymes sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(1-adamantyl)-1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-1-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O3/c1-20-7-9-25(10-8-20)33-27(34)16-26(28(33)35)32(12-11-21-5-3-2-4-6-21)29(36)31-30-17-22-13-23(18-30)15-24(14-22)19-30/h2-10,22-24,26H,11-19H2,1H3,(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRBVKJORVQXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CCC3=CC=CC=C3)C(=O)NC45CC6CC(C4)CC(C6)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.